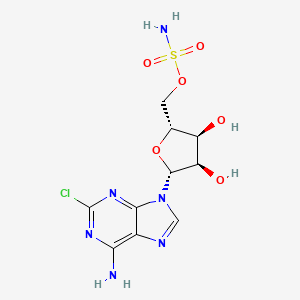

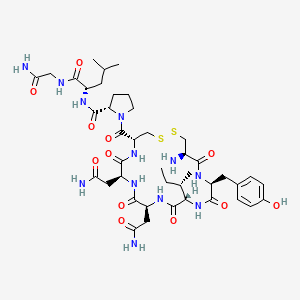

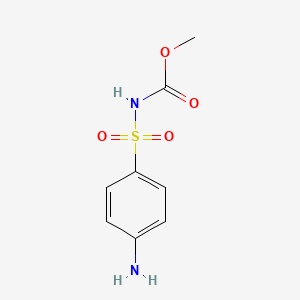

![molecular formula C16H10F2N6O B1667726 N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210302-17-3](/img/structure/B1667726.png)

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

説明

“N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine”, also known as BAM15, is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology . It has been found to increase the mitochondrial respiration rate and is less cytotoxic compared to other protonophore uncouplers .

Molecular Structure Analysis

The empirical formula of BAM15 is C16H10F2N6O and it has a molecular weight of 340.29 g/mol .Chemical Reactions Analysis

BAM15 is known to increase proton leak . Over time, it diminishes cell proliferation, migration, and ATP production . It also decreases mitochondrial membrane potential while inducing apoptosis and reactive oxygen species accumulation .Physical And Chemical Properties Analysis

BAM15 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is recommended to be -20°C .科学的研究の応用

Breast Cancer Treatment

- Scientific Field: Oncology

- Application Summary: BAM15 has been found to suppress the growth and proliferation of breast cancer by selectively reducing bioenergetic coupling efficiency . It was evaluated for its antineoplastic properties in human triple-negative MDA-MB-231 and murine luminal B, ERα-negative EO771 cells .

- Methods of Application: The anticancer effects of BAM15 were evaluated in vitro and in an orthotopic allograft model of highly proliferative mammary cancer in mice . Oxidative phosphorylation and electron transfer capacity were determined in permeabilized cells and excised tumor homogenates after treatment with BAM15 .

- Results: BAM15 increased proton leak and over time, diminished cell proliferation, migration, and ATP production in both MDA-MB-231 and EO771 cells . It also decreased mitochondrial membrane potential, induced apoptosis and reactive oxygen species accumulation in these cells . In lean mice, BAM15 lowered body weight independent of food intake and slowed tumor progression .

Obesity Treatment

- Scientific Field: Pharmacology

- Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure, protects against obesity, and improves glycemic control in rodent models . It has been found to be less cytotoxic compared to other protonophore uncouplers .

- Methods of Application: The effects of BAM15 on obesity were evaluated in pre-clinical models of obesity . It was found to restore lipid metabolism and glycemic control .

- Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .

Treatment of Metabolic Disorders

- Scientific Field: Metabolic Research

- Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure . It has been found to restore lipid metabolism and glycemic control in pre-clinical models of obesity .

- Methods of Application: The effects of BAM15 on metabolic disorders were evaluated in pre-clinical models . It was found to restore lipid metabolism and glycemic control .

- Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .

Potential Use in Clinical Trials

- Scientific Field: Clinical Research

- Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with OPC-163493 . The Australians who produced the research are experimenting with BAM15 .

- Methods of Application: The specific methods of application in these trials are not detailed in the available resources .

- Results: The results of these trials are not yet available .

Attenuation of Transportation-Induced Apoptosis in iPS-Differentiated Retinal Tissue

- Scientific Field: Regenerative Medicine

- Application Summary: BAM15 has been found to attenuate transportation-induced apoptosis in iPS-differentiated retinal tissue .

- Methods of Application: The specific methods of application in this context are not detailed in the available resources .

- Results: The results of these trials are not yet available .

Potential Use in Clinical Trials by Otsuka Pharmaceutical

- Scientific Field: Clinical Research

- Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with a compound similar to BAM15, known as OPC-163493 .

- Methods of Application: The specific methods of application in these trials are not detailed in the available resources .

- Results: The results of these trials are not yet available .

特性

IUPAC Name |

5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGJBRZAJRPPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

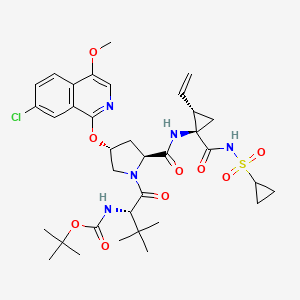

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

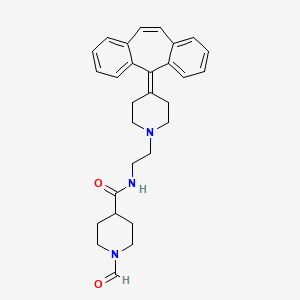

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)